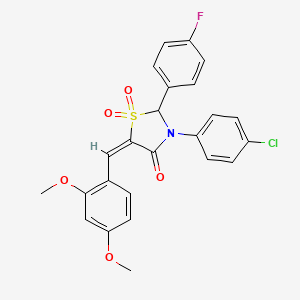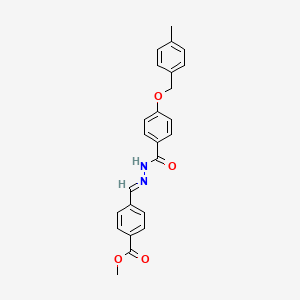
(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-chlorophenyl)-5-(benzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents in (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H19ClFNO5S |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-20-12-5-16(21(14-20)32-2)13-22-23(28)27(19-10-6-17(25)7-11-19)24(33(22,29)30)15-3-8-18(26)9-4-15/h3-14,24H,1-2H3/b22-13+ |
InChI Key |
BSXFNOUBNXLZPZ-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11563430.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11563432.png)

![2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563442.png)
![Ethyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563445.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide](/img/structure/B11563474.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11563478.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}naphthalene-1-carboxamide](/img/structure/B11563479.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11563482.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
